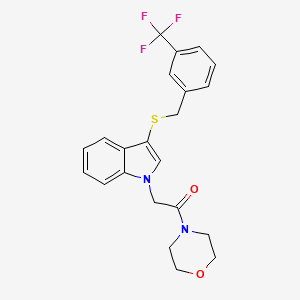

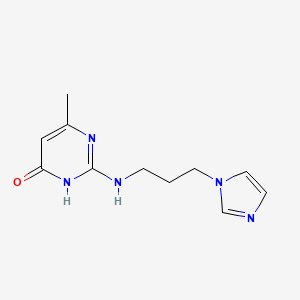

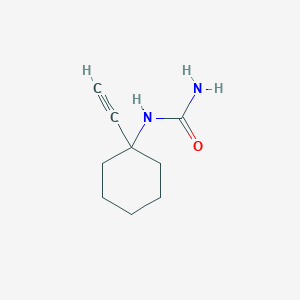

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Efficient Synthesis of Receptor Antagonists

An efficient synthesis of NK(1) receptor antagonist aprepitant was achieved using a novel crystallization-induced diastereoselective transformation. This process involved the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a unique and highly stereoselective one-pot process to create the desired alpha-(fluorophenyl)morpholine derivative. Such methodologies highlight the compound's role in streamlining the production of therapeutically relevant molecules (Brands et al., 2003).

Synthesis and Characterization of Novel Derivatives

The interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate led to novel thiophene derivatives exhibiting anti-inflammatory activities. This research demonstrates the compound's utility in synthesizing heterocyclic derivatives with potential therapeutic applications (Helal et al., 2015).

Catalytic Enantioselective Synthesis

A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols was reported. This highlights a method for constructing N,O-heterocycles, demonstrating the compound's significance in enabling asymmetric synthesis for medicinal chemistry applications (He et al., 2021).

Chemoselective Catalysis

Morpholinone- and piperidinone-derived triazolium salts facilitated highly chemoselective cross-benzoin reactions. This application showcases the compound's role in selective catalysis, opening pathways for synthesizing complex molecules (Langdon et al., 2014).

Synthesis of Biodegradable Polyesteramides

The compound was utilized in the synthesis of morpholine-2,5-dione derivatives, leading to polyesteramides with protected pendant functional groups. This application is pivotal in developing biodegradable materials with potential medical and environmental benefits (Veld et al., 1992).

作用機序

Mode of Action

The mode of action would depend on the specific targets of the compound. The trifluoromethyl group might enhance the compound’s binding affinity to its targets due to its electronegativity and size .

Pharmacokinetics

The pharmacokinetics of the compound would depend on various factors such as its solubility, stability, and metabolism. The presence of the morpholino group might enhance its water solubility, while the trifluoromethyl group might increase its lipophilicity, affecting its absorption and distribution .

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The trifluoromethyl group might enhance its stability under certain conditions .

特性

IUPAC Name |

1-morpholin-4-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O2S/c23-22(24,25)17-5-3-4-16(12-17)15-30-20-13-27(19-7-2-1-6-18(19)20)14-21(28)26-8-10-29-11-9-26/h1-7,12-13H,8-11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORKULCAXDFEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

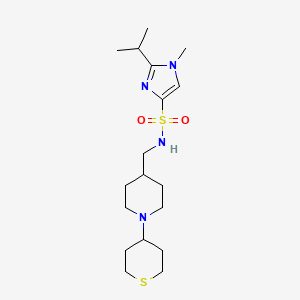

![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2579517.png)

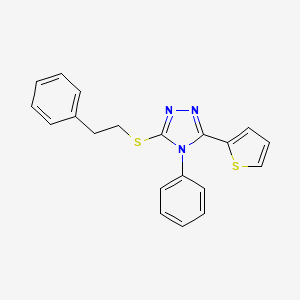

![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)

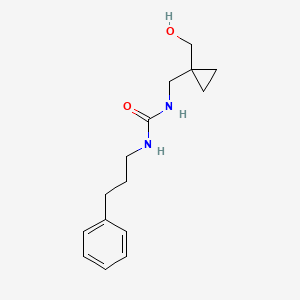

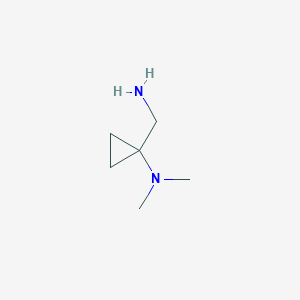

![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)

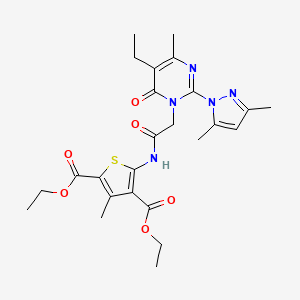

![4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2579529.png)